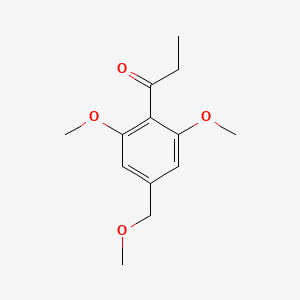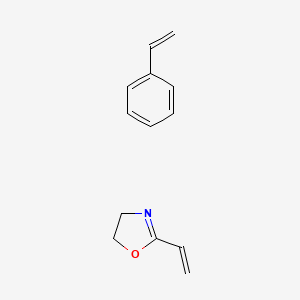
4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione is a synthetic organic compound with the molecular formula C19H14F3NO3 It is known for its unique structure, which includes an ethoxymethylene group and a trifluoromethyl-phenyl group attached to an isoquinoline-dione core
Vorbereitungsmethoden
The synthesis of 4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate isoquinoline derivative with an ethoxymethylene reagent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The ethoxymethylene and trifluoromethyl-phenyl groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione can be compared with other isoquinoline derivatives, such as:
4-Methyl-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione: Similar structure but with a methyl group instead of an ethoxymethylene group.
4-Ethoxymethylene-2-phenyl-4H-isoquinoline-1,3-dione: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.
4-Ethoxymethylene-2-(4-fluorophenyl)-4H-isoquinoline-1,3-dione: Contains a fluorophenyl group instead of a trifluoromethyl-phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C19H14F3NO3 |
|---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
(4Z)-4-(ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H14F3NO3/c1-2-26-11-16-14-8-3-4-9-15(14)17(24)23(18(16)25)13-7-5-6-12(10-13)19(20,21)22/h3-11H,2H2,1H3/b16-11- |
InChI-Schlüssel |
MNKBUXYWTDGDDQ-WJDWOHSUSA-N |
Isomerische SMILES |
CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Kanonische SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)

![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)

![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)


![[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate](/img/structure/B12342963.png)


![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)

